

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of Isochlorogenic Acid B

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Compound of Interest

Compound Name: *Isochlorogenic acid b*

Cat. No.: *B1236881*

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Molecule: **Isochlorogenic Acid B** (3,4-Dicaffeoylquinic Acid) CAS: 14534-61-3 Formula: $C_{25}H_{24}O_{12}$ Molecular Weight: 516.45 Da[1]

Executive Summary: The Isomer Challenge

Isochlorogenic acid B (3,4-Dicaffeoylquinic acid, hereafter 3,4-DCQA) is a bioactive phenylpropanoid abundant in *Lonicera japonica* (Honeysuckle), *Ilex kudingcha*, and coffee. In pharmacological development, it is prized for its antiviral, antioxidant, and hepatoprotective properties.

The Analytical Bottleneck: The primary challenge in working with 3,4-DCQA is distinguishing it from its regioisomers:

- Isochlorogenic acid A: 3,5-Dicaffeoylquinic acid (3,5-DCQA)
- Isochlorogenic acid C: 4,5-Dicaffeoylquinic acid (4,5-DCQA)[2]

These isomers share identical molecular weights (516.[1]45) and similar polarity. This guide provides a definitive, self-validating spectroscopic framework to unequivocally identify 3,4-

DCQA, moving beyond simple retention time matching to structural proof.

Mass Spectrometry: The Screening Engine

Mass spectrometry (ESI-MS/MS) in negative ion mode is the primary screening tool. While all isomers yield a precursor ion at m/z 515 $[M-H]^-$, their fragmentation pathways differ based on the steric hindrance of the ester bonds.

The Clifford Hierarchical Identification Scheme

According to the seminal work by Clifford et al. (2003), the fragmentation intensity of the secondary ions allows for isomer differentiation without reference standards.

Fragmentation Logic for 3,4-DCQA:

- Precursor: m/z 515
- Primary Fragmentation (MS^2): Loss of one caffeoyl moiety (162 Da).^[3]
 - Base Peak: m/z 353 $[M-H-caffeoyl]^-$.
- Secondary Fragmentation (MS^3):
 - The m/z 353 ion further fragments into m/z 191 (quinic acid) and m/z 179 (caffeic acid).
 - Differentiation Factor: In 3,4-DCQA, the intensity of the m/z 173 ion (dehydrated quinic acid) is often lower relative to the 3,5-isomer due to the specific substitution pattern at C3 and C4 hindering water loss mechanisms available to the 3,5-isomer.

MS Data Summary Table (ESI Negative Mode)

Parameter	Observed Value	Structural Assignment
Precursor Ion	m/z 515	[M-H] ⁻ Molecular Ion
MS ² Base Peak	m/z 353	[M-H - Caffeoyl] ⁻ (Loss of 162 Da)
Secondary Ions	m/z 191	Deprotonated Quinic Acid
m/z 179	Deprotonated Caffeic Acid	
m/z 173	[Quinic Acid - H ₂ O - H] ⁻	
Diagnostic Rule	Base peak 353	Distinguishes from 4,5-DCQA (which often shows m/z 173/191 as base peaks depending on energy).

NMR Spectroscopy: The Definitive Validation

While MS provides rapid screening, NMR is required for absolute stereochemical assignment. The distinction relies on the "Acylation Shift Rule": Protons attached to carbons bearing an ester group (acylated) are significantly deshielded (shifted downfield) compared to free hydroxyls.

1H-NMR Diagnostic Logic (Solvent: CD₃OD)

- 3,4-DCQA (Target): The caffeoyl groups are at C3 and C4.
 - H-3 and H-4: Downfield shift (> 5.0 ppm).
 - H-5: Upfield shift (~4.0 - 4.3 ppm) because C5 has a free -OH.
- 3,5-DCQA (Isomer A):
 - H-3 and H-5: Downfield shift.
 - H-4: Upfield shift (Diagnostic difference).

Consolidated Spectroscopic Data (CD₃OD, 500 MHz)

Position	δ H (ppm), Multiplicity, J (Hz)	δ C (ppm)	Assignment Logic
Quinic Acid Core			
2	~2.1 - 2.3 (m)	~38.0	Methylene
3	5.65 (m)	70.5	Diagnostic: Downfield (Acylated)
4	5.12 (dd, J=3, 9)	75.2	Diagnostic: Downfield (Acylated)
5	4.35 (m)	69.8	Diagnostic: Upfield (Free OH)
6	~2.0 - 2.2 (m)	~39.0	Methylene
1 (COOH)	-	~176.0	Carboxyl
Caffeoyl Moieties			
7', 7''	7.62, 7.58 (d, J=15.[4] [5]9)	147.0	Trans-olefinic protons
8', 8''	6.35, 6.28 (d, J=15.9)	115.0	Trans-olefinic protons
C=O (Ester)	-	168.1, 168.4	Ester Carbonyls
Aromatic Ring	6.7 - 7.1 (m)	115-149	Catechol protons

Infrared Spectroscopy (FT-IR)

IR serves as a functional group confirmation tool, particularly useful for verifying the integrity of the ester bonds and the presence of the carboxylic acid.

- 3400 cm^{-1} (Broad): O-H stretching (Phenolic and aliphatic hydroxyls).
- 1690 - 1710 cm^{-1} : C=O stretching (α,β -unsaturated esters). Note: This band is often split or broadened due to the two ester groups and the free acid.
- 1600 - 1630 cm^{-1} : C=C stretching (Aromatic ring and alkene backbone).

- 1260 - 1280 cm^{-1} : C-O-C stretching (Ester linkage).

Experimental Protocols

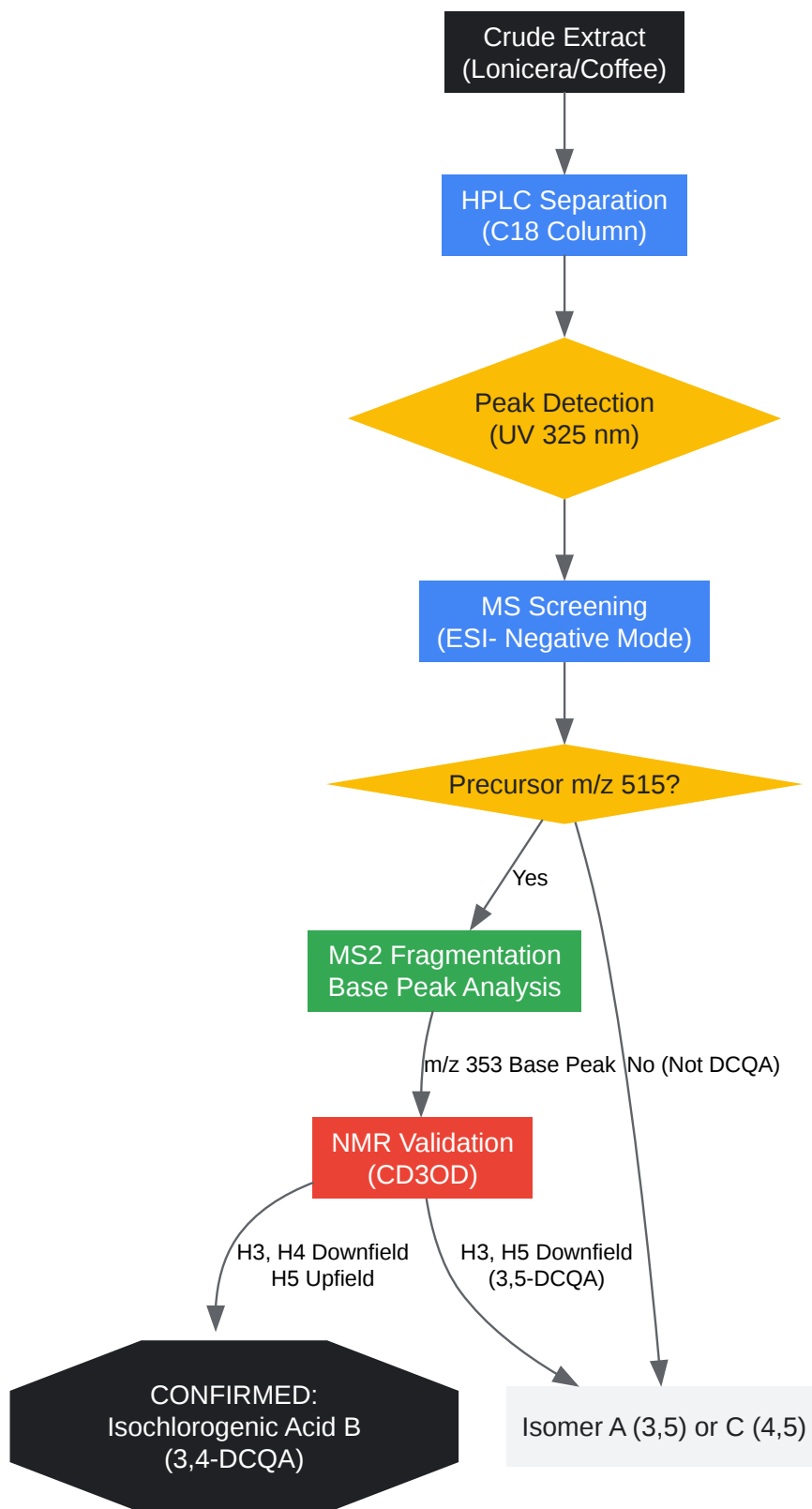
Protocol A: Extraction and Isolation Workflow

This protocol is designed to minimize isomerization, which can occur under high heat or alkaline conditions.

- Extraction:
 - Homogenize dried plant material (e.g., *Lonicera japonica*) in 70% Methanol (1:10 w/v).
 - Sonicate for 30 minutes at $< 40^{\circ}\text{C}$.
 - Centrifuge and collect supernatant.
- Enrichment (SPE):
 - Load supernatant onto a C18 SPE cartridge pre-conditioned with MeOH/Water.
 - Wash with 10% MeOH (removes sugars/polar acids).
 - Elute fraction with 50% MeOH (contains DCQAs).
- Purification (Preparative HPLC):
 - Column: C18 (5 μm , 250 x 10 mm).
 - Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
 - Gradient: 10-40% B over 30 mins.
 - Collection: Monitor at 325 nm. 3,4-DCQA typically elutes before 3,5-DCQA and 4,5-DCQA on standard C18 phases (Verification via MS required).

Protocol B: Visualization of Logic (Graphviz)

The following diagram illustrates the decision tree for identifying **Isochlorogenic Acid B** from a crude extract.

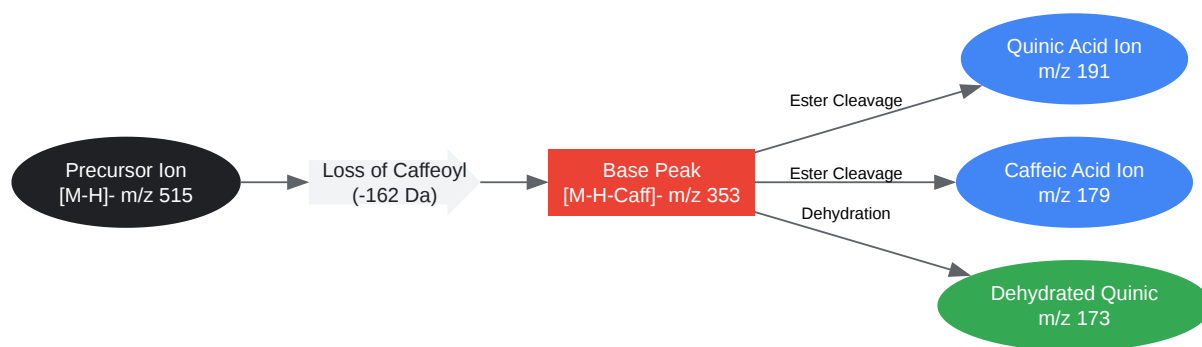


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Caption: Hierarchical workflow for the isolation and structural validation of **Isochlorogenic Acid B**.

Protocol C: MS Fragmentation Pathway

Understanding the fragmentation allows for the interpretation of MS spectra without needing to run NMR on every batch.



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Caption: ESI-MS/MS fragmentation pathway for 3,4-Dicaffeoylquinic acid in negative ion mode.

References

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